Depulfavirine

HIV-1 Antiviral Reverse Transcriptase

HIV-1 resistance to first-generation NNRTIs undermines antiviral research due to extensive cross-resistance. Depulfavirine (RO-0335) solves this with a unique resistance profile and extended binding mode. • Retains potency (IC50<100 nM) against 92% of NNRTI-resistant clinical isolates, including etravirine/rilpivirine-resistant mutants (V179F/Y181C). • Requires multiple mutations for significant loss of susceptibility, providing a higher genetic barrier model for resistance evolution studies. • High-resolution X-ray structure (PDB: 7TAZ) enables structure-based drug design.

Molecular Formula C21H13BrCl2FN3O4S
Molecular Weight 573.2 g/mol
CAS No. 867365-76-2
Cat. No. B1684576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepulfavirine
CAS867365-76-2
SynonymsRO0335 RO-0335 RO 0335
Molecular FormulaC21H13BrCl2FN3O4S
Molecular Weight573.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F
InChIInChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31)
InChIKeySBUUICLVCQQMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Depulfavirine: Next-Generation NNRTI Overview


Depulfavirine (also known as RO-0335 or VM-1500A) is a small-molecule diphenylether and a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. It is the active metabolite of the antiviral prodrug elsulfavirine (R-1206) [2]. As an investigational NNRTI, it is under development for the treatment of HIV-1 infection, with its prodrug already approved in Russia under the brand name Elpida® [2][3].

Depulfavirine: In-Class NNRTI Substitution Risks


Generic substitution within the NNRTI class is not scientifically valid due to the highly divergent resistance and cross-resistance profiles among its members. First-generation compounds like efavirenz and nevirapine are known for their low genetic barrier to resistance and extensive cross-resistance [1]. In contrast, Depulfavirine exhibits a distinct mutation selection pathway and a different binding mode, which results in a unique resistance profile that cannot be replicated by substituting it with another NNRTI [2]. Therefore, procurement decisions must be based on the compound's specific, differentiated characteristics.

Depulfavirine: Quantitative Differentiation Evidence


Wild-Type HIV-1 Inhibitory Potency

Depulfavirine demonstrates potent inhibition of wild-type (Wt) HIV-1, with a reported IC50 of 1.1 nM . This data point establishes a baseline for its antiviral activity.

HIV-1 Antiviral Reverse Transcriptase

Potency Against Second-Generation NNRTI-Resistant Mutants

In a head-to-head phenotypic analysis, Depulfavirine (RO-0335) demonstrated retained potency against specific HIV-1 mutants that confer high-level resistance to the second-generation NNRTIs etravirine (TMC-125) and rilpivirine (TMC-278) [1]. Double mutants V179F/Y181C, Y181I/M230L, and E138K/Y181I showed high fold-change (FC) resistance to TMC-125 (50-fold to >100-fold) and TMC-278 (7-fold to >1000-fold) but remained sensitive to RO-0335 (FC <0.6-fold to 9-fold) [1].

HIV-1 Drug Resistance NNRTI

Higher Genetic Barrier to Resistance

Sequential passage experiments in vitro demonstrated that a minimum of two or more mutations (e.g., V106I/A plus F227C) are required for significant loss of susceptibility to Depulfavirine (RO-0335) [1]. This contrasts with first-generation NNRTIs like efavirenz and nevirapine, which are known for their low genetic barrier to resistance, where a single mutation often leads to high-level resistance [1].

HIV-1 Resistance Development NNRTI

Depulfavirine: Antiviral Research Applications


Overcoming Second-Generation NNRTI Resistance

Depulfavirine is uniquely suited for antiviral research involving HIV-1 variants resistant to etravirine (TMC-125) and rilpivirine (TMC-278). Its demonstrated potency against mutants like V179F/Y181C, which confer high-level resistance to those agents, makes it a critical tool for studying and overcoming this specific resistance pathway [1].

Studying NNRTIs with Higher Genetic Barrier

Research aimed at understanding or mitigating the rapid emergence of NNRTI resistance will benefit from Depulfavirine. Its requirement for multiple mutations to significantly lose susceptibility, in contrast to first-generation compounds, provides a valuable model for studying viral evolution under a higher genetic barrier [2].

Structural Biology of NNRTI Binding

The availability of a high-resolution X-ray crystal structure of Depulfavirine in complex with HIV-1 reverse transcriptase (PDB: 7TAZ) [3] provides a powerful foundation for structure-based drug design. Researchers can use this data to study its unique binding mode, engineer novel inhibitors, or understand the structural basis of its resistance profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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